

G-5555 Hydrochloride: Application Notes and Protocols for NSCLC Xenograft Studies

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Compound of Interest

Compound Name: G-5555 hydrochloride

Cat. No.: B10800128

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Introduction

G-5555 hydrochloride is a potent and selective inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase that is frequently dysregulated in non-small cell lung cancer (NSCLC). [1] PAK1 plays a crucial role in various cellular processes integral to tumorigenesis, including proliferation, survival, migration, and invasion. [2][3][4] As a downstream effector of key oncogenic drivers, PAK1 represents a promising therapeutic target in NSCLC. These application notes provide an overview of **G-5555 hydrochloride** and detailed protocols for its use in preclinical NSCLC xenograft models.

G-5555 is a high-affinity inhibitor of group I PAKs (PAK1, 2, and 3), with a K_i of 3.7 nM for PAK1. [5] It exhibits good oral bioavailability and has demonstrated in vivo efficacy in NSCLC xenograft models. [1][6]

Data Presentation

In Vitro Kinase Inhibitory Activity of G-5555

Kinase	K _i (nM)	IC ₅₀ (nM)
PAK1	3.7	-
PAK2	11	11
PAK3	-	>70% inhibition
KHS1	-	10
Lck	-	52
MST3	-	43
MST4	-	20
SIK2	-	9
YSK1	-	34

Data compiled from multiple sources.[\[1\]](#)

In Vivo Pharmacokinetic Parameters of G-5555 in Mice

Parameter	Value
Dosing Route	Intravenous (i.v.) / Oral (p.o.)
Dose (i.v.)	2 mg/kg
Dose (p.o.)	25 mg/kg
Blood Clearance (CL _{blood})	24.2 mL/min/kg
Half-life (t _{1/2})	53 min
Oral Exposure (AUC)	30 µM·h
Oral Bioavailability (F)	80%

Pharmacokinetic parameters were determined in female CD-1 mice.[\[6\]](#)

In Vivo Efficacy of G-5555 in an H292 NSCLC Xenograft Model

Treatment Group	Dosing Regimen	Tumor Growth Inhibition (%)
G-5555	25 mg/kg, b.i.d., p.o.	60

Tumor growth inhibition was assessed in nude mice bearing H292 NSCLC xenografts.[1]

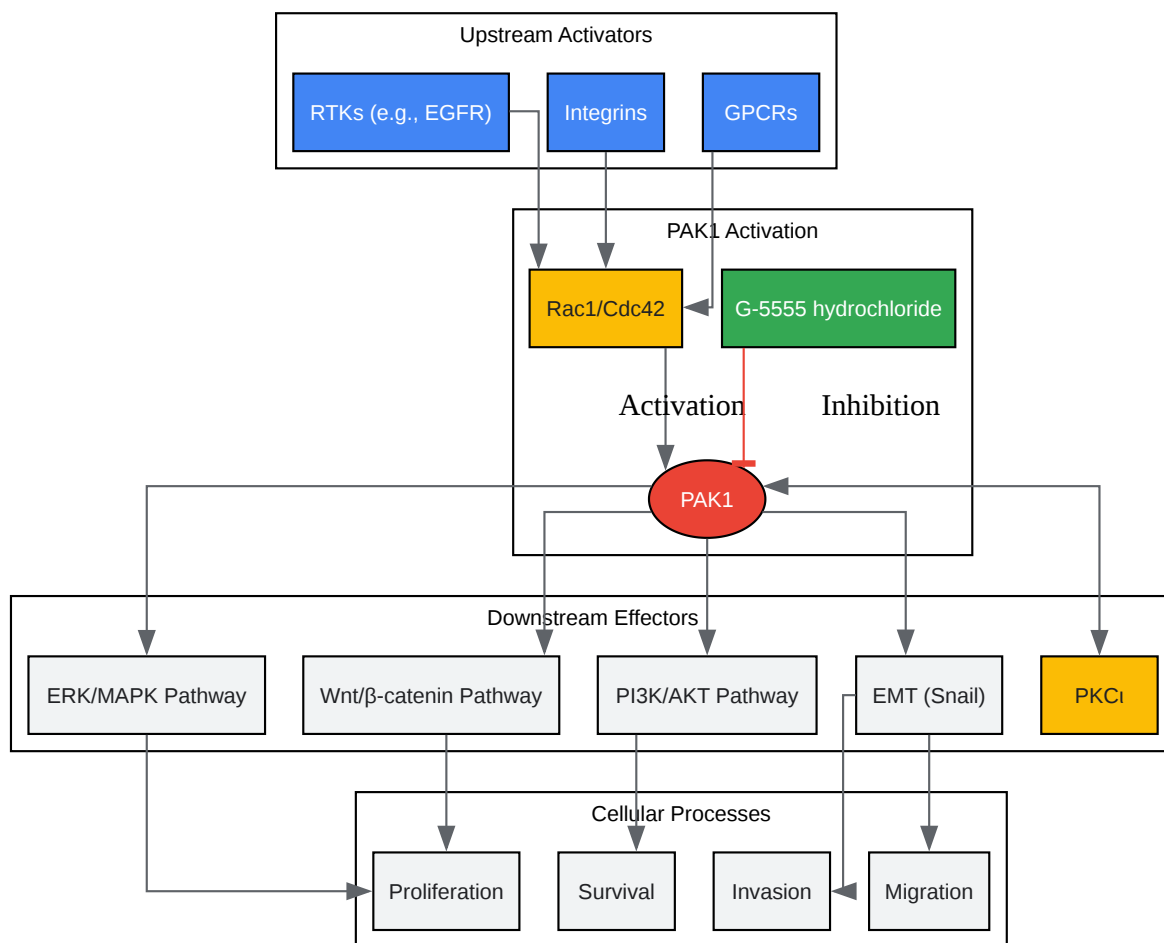
In Vivo Pharmacodynamic Modulation in an H292 NSCLC Xenograft Model

Dose (mg/kg, p.o.)	Time Point	Biomarker	Result
10, 20, 30	6 h post-dose	pMEK S298	Dose-dependent reduction

Pharmacodynamic effects were evaluated in nude mice bearing H292 NSCLC xenografts.[6]

Signaling Pathways

The signaling pathways influenced by PAK1 in NSCLC are multifaceted. PAK1 is activated by upstream signals from receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors (GPCRs), often through the GTPases Rac1 and Cdc42. Once activated, PAK1 can modulate several downstream pathways critical for cancer progression, including the ERK/MAPK and PI3K/AKT pathways. It has also been shown to influence the Wnt/ β -catenin signaling pathway by promoting the nuclear translocation of β -catenin and its interaction with TCF transcription factors. Furthermore, PAK1 can regulate the expression and activity of proteins involved in the epithelial-mesenchymal transition (EMT), such as Snail, and can be influenced by other kinases like PKC α .



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Caption: PAK1 Signaling Pathway in NSCLC.

Experimental Protocols

Preparation of G-5555 Hydrochloride for Oral Administration

This protocol describes the preparation of a **G-5555 hydrochloride** formulation suitable for oral gavage in mice.

Materials:

- **G-5555 hydrochloride**
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Weigh the required amount of **G-5555 hydrochloride** in a sterile microcentrifuge tube.
- Prepare the vehicle solution by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
- Add the appropriate volume of DMSO to the **G-5555 hydrochloride** to create a stock solution. Vortex thoroughly to dissolve the compound. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.
- Add the PEG300 to the solution and vortex until the solution is clear.
- Add the Tween-80 and vortex until the solution is clear.
- Finally, add the saline to reach the final desired concentration and vortex thoroughly.
- The final formulation should be a clear solution. Prepare fresh on the day of dosing. A suggested final concentration for a 25 mg/kg dose in a 20 g mouse with a dosing volume of 100 μ L would be 5 mg/mL.

NSCLC Xenograft Model Establishment and In Vivo Efficacy Study

This protocol details the establishment of a subcutaneous NCI-H292 NSCLC xenograft model and a subsequent in vivo efficacy study with **G-5555 hydrochloride**.

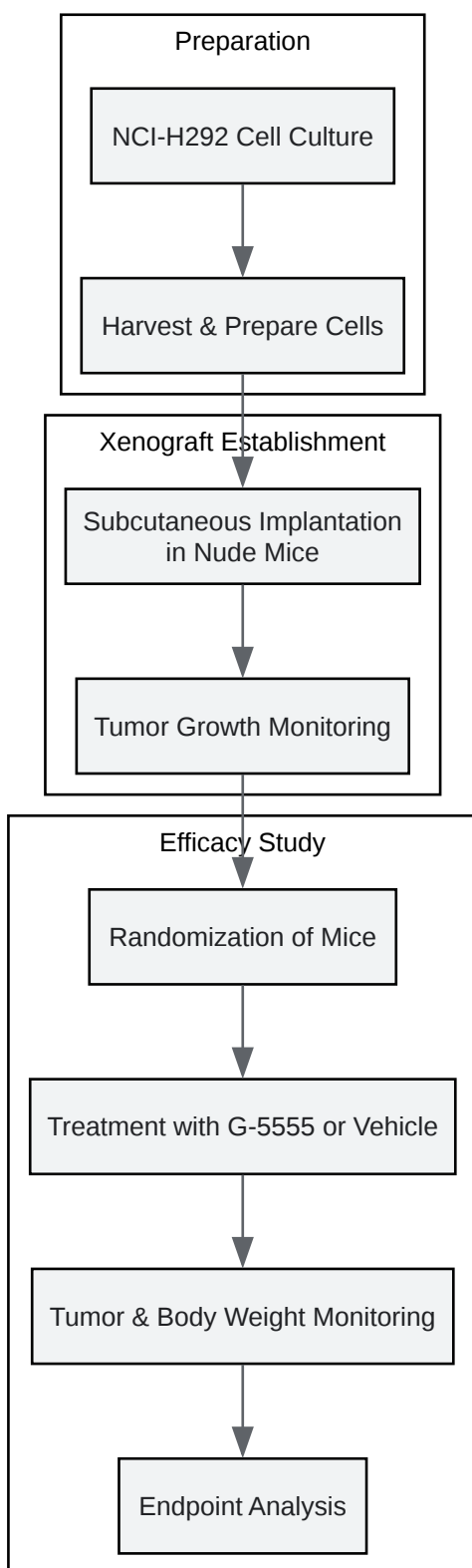
Materials:

- NCI-H292 human non-small cell lung carcinoma cell line
- Appropriate cell culture medium and supplements
- Matrigel® Basement Membrane Matrix
- 6-8 week old female athymic nude mice (or other suitable immunodeficient strain)
- **G-5555 hydrochloride** formulation
- Vehicle control formulation
- Calipers
- Animal balance
- Sterile syringes and needles

Procedure:

1. Cell Culture and Preparation: a. Culture NCI-H292 cells according to the supplier's recommendations. b. Harvest cells during the logarithmic growth phase using standard cell detachment methods. c. Wash the cells with sterile PBS and perform a cell count. d. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5×10^7 cells/mL. Keep the cell suspension on ice.
2. Tumor Implantation: a. Anesthetize the mice according to approved institutional protocols. b. Subcutaneously inject 100 μ L of the cell suspension (5×10^6 cells) into the right flank of each mouse. c. Monitor the animals for tumor growth.

3. In Vivo Efficacy Study: a. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group). b. Record the initial tumor volume and body weight of each mouse. c. Administer **G-5555 hydrochloride** (e.g., 25 mg/kg) or vehicle control orally (p.o.) twice daily (b.i.d.) via gavage. d. Measure tumor dimensions with calipers and body weights 2-3 times per week. e. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2)/2$. f. Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified endpoint. g. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).



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Caption: NSCLC Xenograft Study Workflow.

Disclaimer

These application notes and protocols are intended for research use only and are not for use in diagnostic or therapeutic procedures. The information provided is based on currently available data and may require optimization for specific experimental conditions. Researchers should adhere to all applicable institutional and national guidelines for animal care and use.

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